molecular formula C14H13ClNS+ B8822390 5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium CAS No. 801319-16-4

5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium

Cat. No.: B8822390
CAS No.: 801319-16-4
M. Wt: 262.8 g/mol
InChI Key: RLTCLQFOWWSHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticlopidine involves several steps, starting from the reaction of 2-chlorobenzyl chloride with thiophene to form 2-chlorobenzylthiophene. This intermediate is then subjected to cyclization with ammonia to yield ticlopidine . The preparation of ticlopidine-M5, as a metabolite, occurs through the metabolic processes in the liver, primarily involving cytochrome P450 enzymes .

Industrial Production Methods

Industrial production of ticlopidine follows the synthetic route mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ticlopidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of ticlopidine include:

Mechanism of Action

5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium exerts its effects by inhibiting the ADP receptor on platelets, thereby preventing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and thrombus formation . The active metabolite of ticlopidine, including ticlopidine-M5, binds to the P2Y12 component of the ADP receptor, blocking its function .

Properties

CAS No.

801319-16-4

Molecular Formula

C14H13ClNS+

Molecular Weight

262.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium

InChI

InChI=1S/C14H13ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8,10H,5,7,9H2/q+1

InChI Key

RLTCLQFOWWSHJX-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](=CC2=C1SC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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